![molecular formula C12H8ClF3N2O B13887064 4-chloro-5-methoxy-6-[4-(trifluoromethyl)phenyl]Pyrimidine](/img/structure/B13887064.png)
4-chloro-5-methoxy-6-[4-(trifluoromethyl)phenyl]Pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-5-methoxy-6-[4-(trifluoromethyl)phenyl]Pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This particular compound is characterized by the presence of a chloro group at position 4, a methoxy group at position 5, and a 4-(trifluoromethyl)phenyl group at position 6. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-methoxy-6-[4-(trifluoromethyl)phenyl]Pyrimidine typically involves a multi-step process:
Starting Material: The synthesis begins with 4,6-dichloro-5-methoxypyrimidine.
Suzuki-Miyaura Coupling: The trifluoromethyl phenyl group is introduced via a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the amination step and the Suzuki-Miyaura coupling, as well as the development of more efficient catalysts and reaction conditions.
化学反应分析
Types of Reactions
4-chloro-5-methoxy-6-[4-(trifluoromethyl)phenyl]Pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group at position 4 can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, and the pyrimidine ring can undergo reduction reactions under appropriate conditions.
Coupling Reactions: The compound can participate in further coupling reactions, such as Heck or Sonogashira couplings, to introduce additional functional groups.
Common Reagents and Conditions
Amination: Ammonium hydroxide in heated 2-propanol.
Suzuki-Miyaura Coupling: Boronic acid derivatives, palladium catalysts, and base (e.g., potassium carbonate) in an organic solvent (e.g., ethanol or DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine would yield an amino derivative, while oxidation of the methoxy group would yield a carbonyl derivative.
科学研究应用
4-chloro-5-methoxy-6-[4-(trifluoromethyl)phenyl]Pyrimidine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in various organic synthesis reactions.
Biology: The compound’s structural features make it a potential candidate for studying enzyme inhibition and receptor binding.
作用机制
The mechanism of action of 4-chloro-5-methoxy-6-[4-(trifluoromethyl)phenyl]Pyrimidine depends on its specific application. In biological systems, it may act by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Binding: Interacting with specific receptors on cell surfaces, leading to changes in cellular signaling pathways.
Electron-Withdrawing Effects: The trifluoromethyl group can influence the compound’s reactivity and interactions with biological targets by withdrawing electron density from the pyrimidine ring.
相似化合物的比较
Similar Compounds
4-chloro-5-methoxy-6-phenylpyrimidine: Lacks the trifluoromethyl group, resulting in different electronic properties and reactivity.
4-chloro-5-methoxy-6-(4-fluorophenyl)pyrimidine: Contains a fluorine atom instead of a trifluoromethyl group, leading to different steric and electronic effects.
4-chloro-5-methoxy-6-(4-methylphenyl)pyrimidine: Contains a methyl group instead of a trifluoromethyl group, affecting its hydrophobicity and reactivity.
Uniqueness
The presence of the trifluoromethyl group in 4-chloro-5-methoxy-6-[4-(trifluoromethyl)phenyl]Pyrimidine imparts unique electronic properties, making it more electron-deficient and potentially more reactive in certain chemical reactions. This can enhance its biological activity and make it a valuable compound for various applications in chemistry, biology, medicine, and industry .
属性
分子式 |
C12H8ClF3N2O |
|---|---|
分子量 |
288.65 g/mol |
IUPAC 名称 |
4-chloro-5-methoxy-6-[4-(trifluoromethyl)phenyl]pyrimidine |
InChI |
InChI=1S/C12H8ClF3N2O/c1-19-10-9(17-6-18-11(10)13)7-2-4-8(5-3-7)12(14,15)16/h2-6H,1H3 |
InChI 键 |
NNIPWEIAAMYSJH-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(N=CN=C1Cl)C2=CC=C(C=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


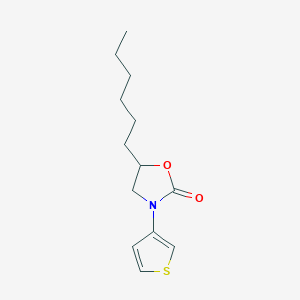
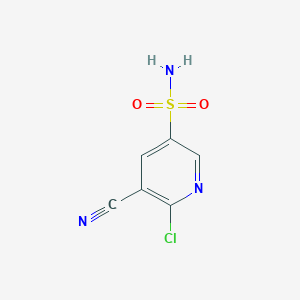

![3-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine-7-carboxylic acid](/img/structure/B13886996.png)
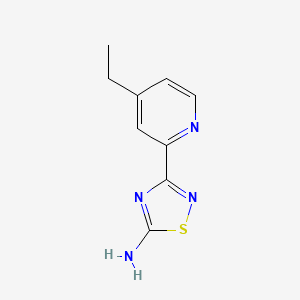
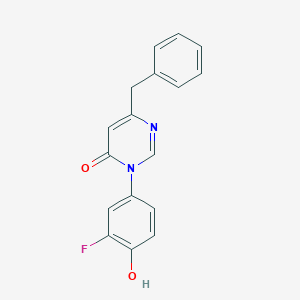
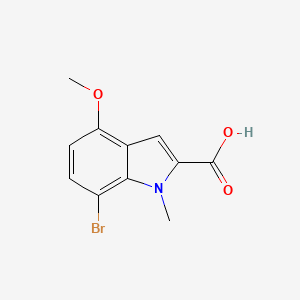

![((6'S,7a'S)-6'-Fluorodihydro-1'H,3'H-spiro[cyclopropane-1,2'-pyrrolizin]-7a'(5'H)-yl)methanol](/img/structure/B13887027.png)
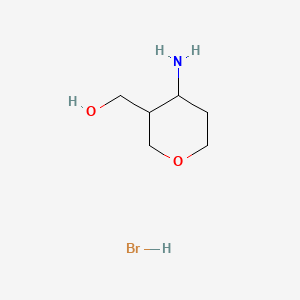
![N-[5-Amino-1-(5-O-phosphonopentofuranosyl)-1H-imidazole-4-carbonyl]aspartic acid](/img/structure/B13887032.png)
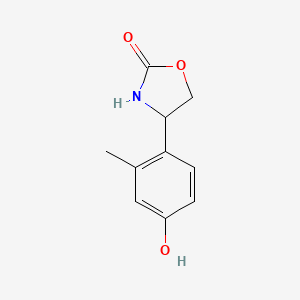

![[3,4,6-Triacetyloxy-5-(3,4,5-triacetyloxy-6-methyloxan-2-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B13887063.png)
